molecular formula C9H10N4S B3899247 3-(benzylthio)-4H-1,2,4-triazol-4-amine CAS No. 90674-20-7

3-(benzylthio)-4H-1,2,4-triazol-4-amine

Cat. No. B3899247
CAS RN: 90674-20-7
M. Wt: 206.27 g/mol
InChI Key: DUHRYBQPZFKEGA-UHFFFAOYSA-N
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Description

3-(Benzylthio)-4H-1,2,4-triazol-4-amine, also known as BTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazoles and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(benzylthio)-4H-1,2,4-triazol-4-amine is its versatility. It can be easily synthesized and modified to create new derivatives with improved biological activity. This compound also exhibits a broad spectrum of biological activity, making it a potentially useful scaffold for the development of new drugs. However, this compound also has some limitations. For example, it has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to develop new derivatives with specific biological activity.

Future Directions

There are several future directions for the research and development of 3-(benzylthio)-4H-1,2,4-triazol-4-amine. One potential area of focus is the design and synthesis of new derivatives with improved solubility and specific biological activity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with novel modes of action. Additionally, this compound could be investigated for its potential use in combination therapies with other drugs to enhance their efficacy. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders.

Scientific Research Applications

3-(benzylthio)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, anticancer, and antiviral activities. This compound has also been investigated for its potential use as a scaffold for the design of new drugs.

properties

IUPAC Name

3-benzylsulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-13-7-11-12-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHRYBQPZFKEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303289
Record name 3-Benzylsulfanyl-[1,2,4]triazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90674-20-7
Record name NSC157731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzylsulfanyl-[1,2,4]triazol-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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